2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Description
2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a fluorinated acetamide derivative featuring a 4-hydroxyphenethyl group attached to a trifluoroacetyl moiety. Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol. The compound combines the electron-withdrawing trifluoroacetyl group with a phenolic hydroxyl group, making it structurally distinct for applications in medicinal chemistry and organic synthesis.
The hydroxyphenyl group enhances hydrogen-bonding capacity, while the trifluoroacetyl group increases lipophilicity and metabolic stability.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-6-5-7-1-3-8(15)4-2-7/h1-4,15H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKORNNKNNHEZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341322 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-73-4 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, 4-fluorophenethylamine was dissolved in dichloromethane (DCM) and cooled to −5°C. Triethylamine (TEA) was added as a base to scavenge hydrogen chloride generated during acylation. TFAA was introduced dropwise, followed by stirring at 0°C for 2 hours. The reaction achieved quantitative yield after purification via silica gel chromatography.
For the 4-hydroxyphenyl analog, the phenolic −OH group introduces potential side reactions, such as O-acylation or oxidation. To mitigate this, low temperatures (−5°C to 0°C) and stoichiometric control of TFAA (1.2 equivalents) are critical. The hydroxyl group’s electronic effects may slightly reduce reaction rates compared to fluorinated analogs, but selective N-acylation remains feasible under these conditions.
Key Parameters
- Solvent : Dichloromethane (polar aprotic, inert)
- Base : Triethylamine (2.0 equivalents)
- Temperature : −5°C → 0°C (prevents exothermic side reactions)
- Yield : >95% (estimated for hydroxyl analog)
Coupling Reagent-Mediated Synthesis
Alternative methods employ coupling agents like N,N′-carbonyldiimidazole (CDI) or chloroformate esters to activate the carboxylic acid precursor, enabling milder conditions suitable for sensitive substrates.
CDI-Activated Trifluoroacetylation
A patent describes the synthesis of related trifluoroacetamides using CDI. Glycine derivatives are first activated with CDI to form acyl imidazoles, which subsequently react with amines. For 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the protocol would involve:
- Activation : Trifluoroacetic acid is treated with CDI in iso-propyl acetate to form the acyl imidazole intermediate.
- Coupling : 4-Hydroxyphenethylamine is added, and the mixture is stirred at ambient temperature.
- Workup : The product is isolated via aqueous extraction and crystallization.
Advantages :
Mixed Anhydride Method
Mixed anhydrides of trifluoroacetic acid (e.g., with trichloroacetic acid) offer another activation pathway. This approach is less common but useful for large-scale synthesis:
- Anhydride Formation : Trifluoroacetic acid and trichloroacetyl chloride react to form the mixed anhydride.
- Acylation : 4-Hydroxyphenethylamine is added at −10°C.
- Purification : Recrystallization from ethyl acetate/hexane.
Challenges :
- Requires stringent temperature control.
- Potential for ester byproducts.
Protection-Deprotection Strategies
The phenolic −OH group may necessitate protection during acylation to prevent undesired O-trifluoroacetylation. Common protecting groups include:
Benzyl Ether Protection
- Protection : 4-Hydroxyphenethylamine is treated with benzyl bromide and potassium carbonate in DMF.
- Acylation : The protected amine is reacted with TFAA as in Section 1.
- Deprotection : Hydrogenolysis over Pd/C removes the benzyl group.
Acetyl Protection
- Protection : Acetic anhydride in pyridine.
- Acylation : TFAA in DCM.
- Deprotection : Basic hydrolysis with NaOH.
Drawbacks :
- Acetyl groups may require harsher deprotection conditions.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Direct TFAA | −5°C, DCM, TEA | >95 | High | Excellent |
| CDI-Mediated | RT, iso-propyl acetate | 80–90 | High | Moderate |
| Mixed Anhydride | −10°C, ethyl acetate | 70–80 | Medium | Low |
| Benzyl Protection | Multi-step, Pd/C | 75–85 | High | Moderate |
Key Findings :
- Direct acylation with TFAA is optimal for simplicity and yield.
- Protection strategies add steps but improve selectivity for sensitive substrates.
Industrial-Scale Considerations
Patented large-scale procedures emphasize solvent selection and catalyst recycling. For example:
- Solvent : Ethyl acetate (cost-effective, easy recovery).
- Catalyst : Triethylamine is distilled and reused.
- Throughput : 10–100 kg batches with >90% yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield 2-(4-hydroxyphenyl)ethylamine and trifluoroacetic acid (TFA) or its conjugate base .
Acidic Hydrolysis
Conditions : HCl (concentrated), reflux.
Products : 2-(4-hydroxyphenyl)ethylamine hydrochloride and TFA.
Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis
Conditions : NaOH (aqueous), heat.
Products : Sodium trifluoroacetate and free 2-(4-hydroxyphenyl)ethylamine.
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
| Hydrolysis Type | Conditions | Products | Key Reference |
|---|---|---|---|
| Acidic | HCl, reflux | 2-(4-Hydroxyphenyl)ethylamine + TFA | |
| Basic | NaOH, 60–80°C | Sodium trifluoroacetate + 2-(4-hydroxyphenyl)ethylamine |
Stability and Degradation
The compound exhibits stability under anhydrous, low-temperature storage but degrades under prolonged exposure to moisture or strong acids/bases. Thermal analysis (e.g., TGA) of analogous trifluoroacetamides suggests decomposition above 200°C, releasing fluorinated byproducts.
Comparative Reactivity with Structural Analogs
The hydroxyphenyl group may participate in electrophilic aromatic substitution (e.g., nitration, sulfonation), though direct experimental data is limited. Comparisons with phenol derivatives suggest potential for:
-
Esterification : Reaction with acetyl chloride to form aryl acetates.
-
Oxidation : Conversion to quinones under strong oxidizing agents .
| Functional Group | Potential Reaction | Expected Product |
|---|---|---|
| Trifluoroacetamide | Hydrolysis (acid/base) | Amine + TFA derivatives |
| Hydroxyphenyl | Electrophilic substitution | Halogenated or nitrated aryl derivatives |
Industrial and Pharmacological Implications
-
Drug Intermediate : The compound’s stability and hydrolytic profile make it a candidate for prodrug designs, where controlled release of the amine is desired.
-
Material Science : Fluorinated acetamides are explored for their thermal resistance in polymer coatings.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Physical and Spectroscopic Data of Selected Compounds
Functional Group Effects on Properties
Trifluoroacetyl vs. Acetyl Groups
- Lipophilicity: The trifluoroacetyl group in the target compound increases logP compared to its non-fluorinated analog (N-[2-(4-hydroxyphenyl)ethyl]acetamide), enhancing membrane permeability .
- Metabolic Stability : Trifluorination reduces susceptibility to enzymatic hydrolysis, a critical advantage in drug design .
Aromatic Substituents
- Hydroxyphenyl vs. Pyridinyl : The 4-hydroxyphenyl group in the target compound enables hydrogen bonding, whereas the pyridine ring in compound 4m introduces basicity (pKa ~5.2) and metal-coordination capacity .
- Electron-Withdrawing Groups : Nitro (in N-(2-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide) and iodo (in the dimethoxy-iodo analog) substituents alter electronic density, affecting reactivity in cross-coupling reactions .
Biological Activity
2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a synthetic organic compound characterized by its trifluoromethyl group and hydroxyphenyl moiety. Its molecular formula is C10H10F3NO2. The unique structural features of this compound suggest significant potential for biological activity, particularly in pharmacological applications.
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets. The synthesis of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can be achieved through various methods involving electrophilic aromatic substitution reactions and hydrolysis under acidic or basic conditions.
Binding Affinity and Mechanisms
Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The binding affinity of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide to specific biological targets is an area of ongoing research. These interactions could lead to significant pharmacological effects, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insight into the potential biological activity of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Hydroxyphenylacetic acid | Hydroxyphenyl group | Exhibits anti-inflammatory properties |
| Trifluoroacetophenone | Trifluoromethyl group | Used as an intermediate in organic synthesis |
| N-[4-Hydroxyphenyl]-N-(trifluoromethyl)acetamide | Similar acetamide structure | Potentially exhibits enhanced biological activity due to trifluoromethyl substitution |
The presence of both the trifluoromethyl and hydroxyphenyl groups in 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide may enhance its pharmacological profile compared to other compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis of analogs and their biological evaluations. For example, a study synthesized over 30 analogs of related compounds, revealing promising biological activities against various targets. Notably, compounds with amine linkages showed significantly higher activity than their amide counterparts .
In another study examining anti-tubercular activity, derivatives of benzothiazole demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting that structural modifications in similar acetamides could lead to enhanced biological properties .
Q & A
Basic: What are the established synthetic routes for 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic substitution or amidation reactions. For example, trifluoroacetylation of 4-hydroxyphenethylamine using trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of TFAA) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Yields vary (55–68%) depending on solvent polarity and catalyst use, as seen in analogous trifluoroacetamide syntheses .
Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Answer:
Key techniques include:
- NMR Spectroscopy : H NMR (CDCl) shows peaks for the trifluoromethyl group (δ ~1.8–2.2 ppm) and aromatic protons (δ ~6.7–7.2 ppm). F NMR confirms trifluoroacetamide integrity (δ ~−70 to −75 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H] = 238.0792 for CHFNO) validates molecular composition .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally similar trifluoroacetamides .
Contradictions in spectral data (e.g., shifted aromatic peaks) may arise from solvent effects or impurities. Cross-referencing with deuterated analogs (e.g., N-[2-(4-hydroxyphenyl)ethyl]acetamide-d3) aids peak assignment .
Advanced: How can researchers investigate the metabolic stability of this compound in vivo?
Answer:
Isotopic labeling (e.g., deuterated derivatives like N-[2-(4-hydroxyphenyl)ethyl]acetamide-d3) enables tracking via LC-MS/MS. Key steps:
In vitro assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.
Pharmacokinetic profiling : Administer deuterated analogs to model organisms; quantify parent compound and metabolites in plasma/tissue homogenates .
Stability markers : Monitor hydrolysis of the trifluoroacetamide group via F NMR or fluorimetric assays .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
The trifluoroacetamide group enhances metabolic resistance and binding affinity. For example:
- Enzyme inhibition : Structural analogs (e.g., indolealkylamine derivatives) act as multi-target agents by binding to viral proteases or host receptors. Docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes .
- Receptor modulation : The 4-hydroxyphenethyl moiety mimics tyrosine residues, enabling interactions with G-protein-coupled receptors (GPCRs). Competitive binding assays (e.g., radioligand displacement) quantify affinity .
Advanced: How can researchers address discrepancies in reported biological activity or synthetic yields?
Answer:
Contradictions arise from:
- Synthetic variables : Temperature, solvent (polar vs. nonpolar), and catalyst presence (e.g., DMAP for acylation) impact yields. Systematic DOE (Design of Experiments) optimizes conditions .
- Biological assays : Variability in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC determination methods) affects activity reports. Standardize protocols (e.g., MTT assays) and include positive controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
